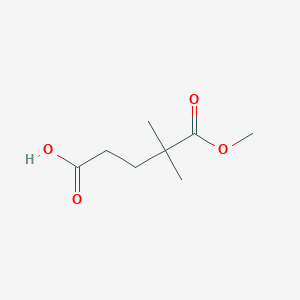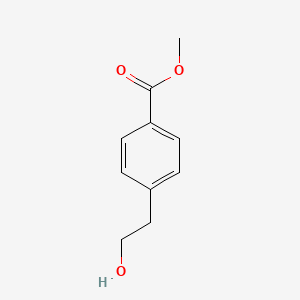
Methyl 4-(2-hydroxyethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-hydroxyethyl)benzoate” is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . This compound is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of “Methyl 4-(2-hydroxyethyl)benzoate” involves two stages . In the first stage, sodium hydroxide is added to a solution of the compound in methanol and water at ambient temperature. The mixture is stirred for 2 days at ambient temperature . In the second stage, water is added and the mixture is extracted with ether. The aqueous layer is acidified with HCl to pH = 1, and the white solid is filtered out .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-hydroxyethyl)benzoate” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has freely rotating bonds and accepts 3 hydrogen bonds . The compound has a molar refractivity of 49.1±0.3 cm³ and a polarizability of 19.5±0.5 10^-24 cm³ .Chemical Reactions Analysis
“Methyl 4-(2-hydroxyethyl)benzoate” can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also be converted to amides via an aminolysis reaction . Furthermore, it can undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
“Methyl 4-(2-hydroxyethyl)benzoate” has a density of 1.1±0.1 g/cm³ and a boiling point of 302.8±25.0 °C at 760 mmHg . It has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 57.3±3.0 kJ/mol . The compound has a flash point of 129.4±15.9 °C . It has a molar volume of 157.6±3.0 cm³ .Applications De Recherche Scientifique
Agriculture: Biopesticide Development
Methyl 4-(2-hydroxyethyl)benzoate shows promise as an environmentally safe insecticide. Studies have highlighted its effectiveness against a variety of agricultural pests without the negative impacts on human health or the environment typically associated with synthetic pesticides .
Medicine: Pharmacological Synthesis
This compound serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives exhibit a range of activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Cosmetic Industry: Fragrance Component
In the cosmetic industry, esters of benzoic acid, like Methyl 4-(2-hydroxyethyl)benzoate, are often used for their pleasant aromas. They can be found in perfumes and other scented products, contributing to the fragrance profile .
Food Industry: Flavoring Agent
While specific information on Methyl 4-(2-hydroxyethyl)benzoate as a flavoring agent is limited, related esters are commonly used in the food industry to enhance flavors due to their sweet, fruity notes .
Industrial Applications: Solvent and Intermediate
Methyl 4-(2-hydroxyethyl)benzoate is used as a solvent in industrial processes due to its ability to dissolve various organic compounds. It also acts as an intermediate in the synthesis of more complex chemicals .
Safety and Hazards
“Methyl 4-(2-hydroxyethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 4-(2-hydroxyethyl)benzoate is a chemical compound with the molecular formula C10H12O3 The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
Some physicochemical properties of the compound have been reported . It has a molecular weight of 180.20, and its water solubility at 25°C is estimated to be 1.04 mg/ml . These properties can influence the compound’s bioavailability.
Propriétés
IUPAC Name |
methyl 4-(2-hydroxyethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDZPYBADRFBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555549 | |
| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-hydroxyethyl)benzoate | |
CAS RN |
46190-45-8 | |
| Record name | Methyl 4-(2-hydroxyethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)



![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
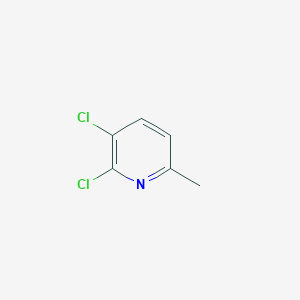
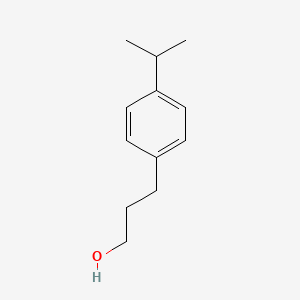
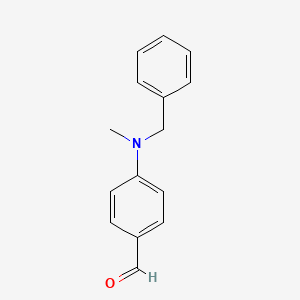
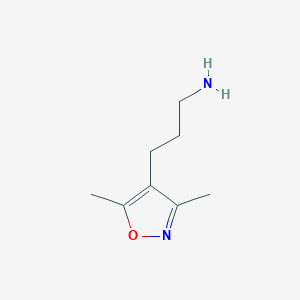
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
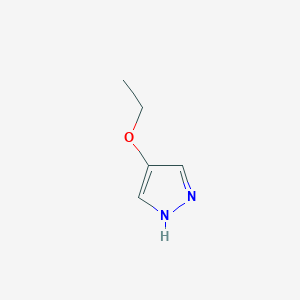
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)

